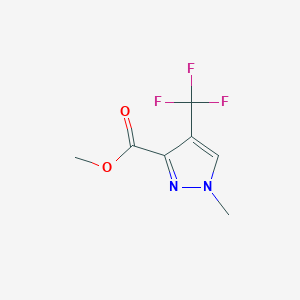![molecular formula C18H12ClN3O2S2 B12962616 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methylbenzaldehyde, thiophene-2-carboxylic acid, and various reagents to facilitate the formation of the pyrimidine ring. Common reaction conditions may involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as p-toluenesulfonic acid, and temperature control to optimize the yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations would also be crucial in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group or the nitrile group.
Substitution: Substitution reactions might occur at the chloro or methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities, among other pharmacological effects.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as additives in various formulations.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
- 2-((2-(4-Methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the thiophene and pyrimidine moieties, provides a distinct profile that can be exploited for various applications.
Propiedades
Fórmula molecular |
C18H12ClN3O2S2 |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-10-7-11(4-5-13(10)19)14(23)9-26-18-21-16(15-3-2-6-25-15)12(8-20)17(24)22-18/h2-7H,9H2,1H3,(H,21,22,24) |
Clave InChI |
SRKGVOUOXSXNFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

